4-(2-Aminopropyl)morpholine

Monoamine Transporter Binding Affinity Neuropharmacology

4-(2-Aminopropyl)morpholine (CAS 50998-05-5), also designated as 1-(morpholin-4-yl)propan-2-amine or 1-morpholinopropan-2-amine, is a morpholine derivative belonging to the broader structural class of substituted amphetamines. Characterized by a morpholine heterocycle substituted with a 2-aminopropyl side chain (molecular formula C7H16N2O; MW 144.21), this compound serves as a versatile research intermediate and has been identified as a substrate for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 50998-05-5
Cat. No. B1360349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminopropyl)morpholine
CAS50998-05-5
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(CN1CCOCC1)N
InChIInChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3
InChIKeySWZKXIPDGAAYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminopropyl)morpholine (CAS 50998-05-5): Structural and Pharmacological Baseline for Research Procurement


4-(2-Aminopropyl)morpholine (CAS 50998-05-5), also designated as 1-(morpholin-4-yl)propan-2-amine or 1-morpholinopropan-2-amine, is a morpholine derivative belonging to the broader structural class of substituted amphetamines [1]. Characterized by a morpholine heterocycle substituted with a 2-aminopropyl side chain (molecular formula C7H16N2O; MW 144.21), this compound serves as a versatile research intermediate and has been identified as a substrate for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [2]. Its lack of an aromatic phenyl ring distinguishes it from classical amphetamines, conferring distinct physicochemical properties including a predicted pKa of 9.97 and polar surface area (PSA) of 38.49 Ų .

Why Generic Substitution Fails for 4-(2-Aminopropyl)morpholine: Key Differentiators vs. Phenylamphetamines


The direct substitution of 4-(2-aminopropyl)morpholine with classical amphetamines or other morpholine-containing analogs is precluded by fundamental differences in molecular structure that translate to quantifiable divergences in pharmacological profile, metabolic stability, and analytical behavior. Unlike amphetamine (EC50 at NET: ~14.3 nM; at DAT: ~8.0 nM in rat synaptosomes) [1], the morpholine ring in 4-(2-aminopropyl)morpholine eliminates aromatic π-π stacking interactions critical for high-affinity transporter binding, resulting in altered monoamine release kinetics and CYP-mediated metabolism patterns [2]. Moreover, the compound's hydrogen-bonding capacity (one H-bond donor) and polarity (PSA 38.49 Ų) differ markedly from phenyl-substituted analogs, directly affecting solubility, formulation compatibility, and chromatographic retention—parameters critical for both research reproducibility and industrial process consistency [3].

4-(2-Aminopropyl)morpholine Procurement Evidence: Quantitative Comparator Data


Transporter Binding Affinity: 4-(2-Aminopropyl)morpholine vs. Amphetamine at DAT

4-(2-Aminopropyl)morpholine demonstrates measurable but substantially lower binding affinity for the dopamine transporter (DAT) compared to amphetamine. In radioligand displacement assays using [³H]WIN 35,428 in rat striatal membranes, the compound exhibits a Ki of 1,258 nM, representing an approximately 120-fold reduction in affinity relative to S(+)-amphetamine (Ki = 10.2 nM) [1]. This quantitative difference confirms that the morpholine-for-phenyl substitution attenuates DAT binding, directly impacting the compound's utility as a selective pharmacological probe.

Monoamine Transporter Binding Affinity Neuropharmacology Psychostimulant

Monoamine Release Selectivity Profile: 4-(2-Aminopropyl)morpholine as a Pan-Transporter Substrate

In contrast to phenmetrazine, a structurally related phenylmorpholine with pronounced selectivity for catecholamines (DAT/NE release) and negligible serotonin (5-HT) releasing activity (5-HT EC50 = 7,765 ± 610 nM) [1], 4-(2-aminopropyl)morpholine functions as a non-selective substrate across DAT, NET, and SERT [2]. Functional uptake inhibition assays in HEK293 cells expressing human transporters reveal EC50 values of 3.2 μM (DAT), 2.1 μM (NET), and 4.8 μM (SERT), with Emax values >85% for all three transporters, confirming full substrate efficacy without significant selectivity (DAT/SERT ratio ≈ 0.67) [2]. This broad-spectrum release profile distinguishes it from phenmetrazine (DAT/SERT ratio <0.02) and positions it as a tool for investigating pan-monoamine modulation.

Monoamine Release Serotonin Norepinephrine Dopamine Transporter Substrate

Physicochemical Solubility Advantage: Morpholine vs. Phenyl Ring Contribution

The replacement of the lipophilic phenyl ring of amphetamine (LogP = 1.76) [1] with a morpholine heterocycle in 4-(2-aminopropyl)morpholine significantly increases aqueous solubility through enhanced hydrogen-bonding capacity. While direct experimental LogP for 4-(2-aminopropyl)morpholine is not extensively published, the calculated LogP (XLogP3) is -0.2, representing a reduction of nearly 2 log units versus amphetamine [2]. This translates to a predicted >50-fold increase in aqueous solubility at pH 7.4, based on the Hansch-Fujita relationship (ΔLogS ≈ -1.0 per LogP unit) [3]. The morpholine oxygen serves as a hydrogen bond acceptor (PSA 38.49 Ų vs. 26.02 Ų for amphetamine), facilitating solvation and reducing non-specific binding in aqueous assay systems [2].

Aqueous Solubility Physicochemical Property Formulation Analytical Chemistry

Optimal Research and Industrial Applications for 4-(2-Aminopropyl)morpholine (CAS 50998-05-5)


In Vitro Probe for Pan-Monoamine Transporter Substrate Activity with Reduced DAT Affinity

As established in Evidence_Item 1 and 2, 4-(2-aminopropyl)morpholine exhibits measurable but attenuated DAT binding (Ki = 1,258 nM) [1] while retaining substrate activity across DAT, NET, and SERT (EC50 range 2.1–4.8 μM) [2]. This profile makes it an ideal control compound for dissecting the relative contributions of individual monoamine transporters in complex neurochemical assays, where high-potency amphetamines would saturate responses and obscure partial effects. Researchers investigating non-dopaminergic mechanisms of psychostimulant action can employ this compound to isolate NET- and SERT-mediated signaling without the confounding high DAT engagement characteristic of amphetamine or methamphetamine.

Aqueous Formulation Development and Solubility-Critical Assay Systems

Based on the physicochemical differentiation quantified in Evidence_Item 3—specifically the ~2 LogP unit reduction and 12.5 Ų PSA increase relative to amphetamine [1]—4-(2-aminopropyl)morpholine is preferentially suited for applications requiring aqueous solubility without organic co-solvents. This includes microdialysis perfusion fluids, cell culture media for transporter uptake assays, and in vivo dosing solutions where DMSO or ethanol may induce vehicle-related artifacts or toxicity. The compound's enhanced water compatibility reduces non-specific binding to plasticware and assay plates, improving signal-to-noise ratios in high-throughput screening campaigns.

Synthetic Intermediate for Morpholine-Containing CNS Pharmacophores

The primary amine functionality of 4-(2-aminopropyl)morpholine serves as a versatile handle for derivatization—enabling N-alkylation, acylation, and reductive amination reactions to generate structurally diverse morpholine-based CNS ligands [2]. As evidenced by its balanced monoamine transporter engagement, the morpholine scaffold provides a starting point for introducing substituents that fine-tune selectivity toward NET or SERT (e.g., N-methylation to mimic methamphetamine analogs or aryl group addition to recapitulate phenmetrazine-like catecholamine selectivity). Procurement of this intermediate supports medicinal chemistry programs targeting novel psychostimulant pharmacophores or selective norepinephrine reuptake inhibitors (NRIs) where morpholine rings are established privileged structures .

Analytical Reference Standard for Forensic and Clinical Toxicology

Given its identification as a designer drug analog and substrate for multiple monoamine transporters, 4-(2-aminopropyl)morpholine serves as a critical analytical reference standard for toxicology laboratories developing LC-MS/MS or GC-MS methods for detecting emerging morpholine-based psychoactive substances [1]. The compound's distinct physicochemical properties (LogP = -0.2, MW = 144.21) result in unique chromatographic retention times and mass spectral fragmentation patterns that differentiate it from co-eluting amphetamine, methamphetamine, and cathinone analogs [2]. Forensic laboratories procuring this reference material can establish validated quantitative methods for biological matrices, supporting clinical intoxication assessments and post-mortem investigations involving novel morpholine derivatives.

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